N-Acetyl-D-Galactosamine

説明

Significance in Glycobiology

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. szabo-scandic.com Within this field, GalNAc is of paramount importance due to its central role in glycosylation, a process where carbohydrate molecules are attached to proteins and lipids. numberanalytics.com This modification significantly alters the function and interactions of these molecules. numberanalytics.com

GalNAc is particularly vital in O-linked glycosylation, where it is the first sugar attached to the hydroxyl group of serine or threonine residues in proteins. numberanalytics.comwikipedia.org This initial step, catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), is critical for the subsequent assembly of complex O-glycan structures. numberanalytics.comoup.com These O-glycans are involved in a vast array of biological functions, including cell-to-cell communication, adhesion, and signal transduction. nih.gov

The diversity of O-glycan structures, initiated by GalNAc, contributes to the complexity and fine-tuning of biological processes. nih.gov Research in glycobiology utilizes GalNAc to understand these intricate cellular communication pathways and interactions at a molecular level. glycodepot.com

Role as a Fundamental Monosaccharide Derivative

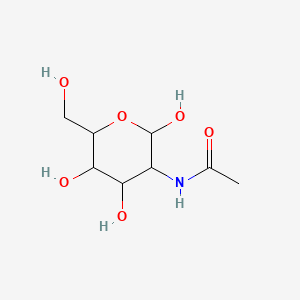

As a monosaccharide derivative, N-Acetyl-D-galactosamine serves as a fundamental building block for a variety of complex biomolecules. glycodepot.com Its chemical structure, a galactose molecule with an N-acetyl group at the C2 position, provides it with unique properties for interacting with other molecules. numberanalytics.com

The biosynthesis of GalNAc for incorporation into glycoconjugates involves the enzymatic conversion of UDP-N-acetylglucosamine to UDP-N-acetyl-D-galactosamine by an epimerase. ontosight.aifujifilm.com This UDP-GalNAc then serves as the sugar donor for glycosyltransferases to attach GalNAc to proteins and lipids. oup.comontosight.ai

The presence of the acetyl group distinguishes GalNAc from its parent molecule, galactose, and from another common amino sugar, N-acetylglucosamine (GlcNAc). glycodepot.com This seemingly small structural difference has profound implications for the biological roles of the glycans they form. glycodepot.comajol.info For instance, the distinction between GalNAc and GlcNAc is crucial in determining the type of glycosylation (O-linked vs. N-linked) and the subsequent functions of the resulting glycoproteins. glycodepot.com

Presence in Key Biological Structures

This compound is a constituent of several critical biological structures, underscoring its widespread importance.

Glycoproteins and Glycolipids: GalNAc is a fundamental component of glycoproteins and glycolipids, which are integral to cell membranes. numberanalytics.comajol.info It is the initiating sugar in the synthesis of mucin-type O-glycans, which are abundant on proteins called mucins. nih.govnih.gov These mucins play protective roles in epithelial tissues and are involved in cell signaling. nih.govbasys2.ca

ABO Blood Group Antigens: GalNAc is the terminal carbohydrate that defines the human blood group A antigen. wikipedia.orgproteopedia.org The presence of an N-acetylgalactosaminyltransferase that adds GalNAc to a precursor H antigen determines type A blood. ontosight.ainih.govwikipedia.org The absence of this sugar, or the presence of galactose in its place (defining blood group B), highlights the critical role of this single monosaccharide in determining a fundamental biological characteristic. proteopedia.org

Glycosaminoglycans (GAGs): GalNAc is a key component of certain glycosaminoglycans, which are long, unbranched polysaccharides. sigmaaldrich.com

Chondroitin (B13769445) Sulfate (B86663): This GAG is composed of repeating disaccharide units of glucuronic acid and this compound. researchgate.netdrugbank.comnih.gov Chondroitin sulfate is a major component of cartilage and is crucial for its structural integrity. researchgate.net

Dermatan Sulfate: Similar to chondroitin sulfate, dermatan sulfate also contains this compound in its repeating disaccharide units.

Keratan (B14152107) Sulfate: While the primary repeating disaccharide of keratan sulfate is composed of galactose and N-acetylglucosamine, some forms of keratan sulfate are linked to proteins via an O-glycan structure that can be initiated by GalNAc. nih.gov The enzyme N-acetylgalactosamine-6-sulfatase is involved in the degradation of both chondroitin sulfate and keratan sulfate. guidetopharmacology.orgwikipedia.orgexpasy.org

Nervous System: O-GalNAc glycans are abundant in the mammalian brain and are particularly enriched in neuronal tracts and at the nodes of Ranvier, suggesting a role in neural transmission and brain development. pnas.org GalNAc is also found concentrated in sensory nerve structures in both humans and animals. wikipedia.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biosynthesis and Metabolism of N Acetyl D Galactosamine

Biosynthetic Pathways of UDP-N-Acetyl-D-Galactosamine

The activated form of GalNAc used in glycosylation reactions is Uridine diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc). Its biosynthesis is intricately linked with other key metabolic routes.

UDP-N-Acetyl-D-Glucosamine 4-Epimerase Activity in UDP-GalNAc Synthesis

The primary and most direct pathway for the synthesis of UDP-GalNAc involves the enzymatic conversion of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). ontosight.aiwikipedia.org This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (GALE), which is also known as UDP-galactose 4-epimerase. wikipedia.orgwikipedia.org GALE facilitates the reversible epimerization of the 4-hydroxyl group of the N-acetylglucosamine moiety in UDP-GlcNAc, thereby converting it into UDP-GalNAc. ontosight.aiwikipedia.org This enzyme is essential for providing the necessary UDP-GalNAc donor molecules for the synthesis of glycoproteins and glycolipids. ontosight.ai In some organisms, like Bacillus anthracis, the enzyme responsible for this conversion has been identified as a bifunctional UDP-GlcNAc/Glc 4-epimerase. nih.gov

The activity of this epimerase is critical for maintaining the cellular balance of these two important nucleotide sugars. ontosight.ai The reaction requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. wikipedia.org

Interconnections with Other Nucleotide Sugar Biosynthesis Pathways

The biosynthesis of UDP-GalNAc is deeply interconnected with several other nucleotide sugar pathways, highlighting its central role in cellular metabolism. The immediate precursor, UDP-GlcNAc, is itself a product of the hexosamine biosynthesis pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgnih.gov

The Leloir pathway, primarily known for galactose metabolism, can also contribute to the pool of UDP-GlcNAc. umich.edu Galactose can be converted through a series of reactions to UDP-galactose, which can then be epimerized to UDP-glucose by GALE. wikipedia.org UDP-glucose is a precursor for UDP-GlcNAc synthesis. This demonstrates a clear intersection between galactose metabolism and the synthesis of amino sugars.

Furthermore, UDP-GalNAc itself can be a precursor for other nucleotide sugars. For instance, it can be converted to UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA) through the action of a dehydrogenase, an important intermediate in the synthesis of certain bacterial surface polysaccharides. researchgate.net The synthesis of UDP-GalNAcA from UDP-GlcNAc can occur via two routes: either oxygenation followed by epimerization or epimerization followed by oxygenation, with the former being the demonstrated in vivo pathway in organisms like Pseudomonas aeruginosa. plos.org

Hexosamine Biosynthesis Pathway Contribution

The hexosamine biosynthesis pathway (HBP) is the foundational route for the de novo synthesis of UDP-GlcNAc, the direct precursor for UDP-GalNAc. frontiersin.orgnih.gov This pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis, and glutamine. nih.gov The key rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. umich.edu

Subsequent enzymatic steps involve the acetylation of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate, followed by its isomerization to N-acetylglucosamine-1-phosphate. Finally, UDP-GlcNAc pyrophosphorylase catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to produce UDP-GlcNAc. nih.gov This UDP-GlcNAc can then be directly converted to UDP-GalNAc by the action of UDP-N-acetylglucosamine 4-epimerase. nih.gov Therefore, the HBP is the ultimate source of the N-acetyl-D-galactosamine moiety for the synthesis of complex carbohydrates.

Catabolism and Degradation of this compound and Derivatives

The breakdown of complex glycoconjugates containing this compound is a critical process for cellular homeostasis and the recycling of monosaccharides. This degradation primarily occurs within the lysosomes.

N-Acetyl-Beta-D-Galactosaminidase Hydrolysis of Glycosaminoglycans

A key enzyme in the catabolism of GalNAc-containing macromolecules is N-acetyl-beta-D-galactosaminidase. ontosight.ai This lysosomal hydrolase is responsible for cleaving terminal, non-reducing this compound residues from various glycoconjugates, particularly glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate. ontosight.aiebi.ac.uk The breakdown of dermatan sulfate, a GAG composed of repeating disaccharide units of this compound and either L-iduronic acid or D-glucuronic acid, is one such catabolic process. ebi.ac.uk

The enzyme beta-N-acetylhexosaminidase also plays a significant role in the degradation of GAGs by hydrolyzing terminal N-acetyl-D-hexosamine residues. ebi.ac.ukuniprot.org Deficiencies in these enzymes can lead to the accumulation of undigested GAGs within lysosomes, resulting in lysosomal storage diseases. ontosight.ai

Lysosomal Degradation Mechanisms

The degradation of glycoconjugates containing this compound is a stepwise process that occurs within the acidic environment of the lysosome. researchgate.net For instance, the breakdown of gangliosides, such as GM2, involves the sequential removal of monosaccharide units by specific lysosomal hydrolases. reactome.org The terminal this compound residue of the GM2 ganglioside is cleaved by β-hexosaminidase A. reactome.org

Once liberated, the free this compound can be transported out of the lysosome into the cytosol. researchgate.netnih.gov In the cytosol, it can be either further catabolized or salvaged for the re-synthesis of new glycoconjugates, demonstrating a recycling pathway for this important amino sugar. nih.gov This process of endocytosis, lysosomal degradation, and subsequent release of the constituent monosaccharides is a fundamental aspect of cellular nutrient recycling. acs.orgahajournals.org

Bacterial this compound/Galactosamine Utilization Pathways

Bacteria have evolved sophisticated metabolic pathways to utilize this compound (GalNAc) and its derivative, D-galactosamine (GalN), as sources of carbon and nitrogen. researchgate.net The genes encoding the proteins for this catabolism are often clustered together in what is known as the aga operon, found in a variety of Proteobacteria. researchgate.net While the core downstream steps of the pathway are largely conserved, significant diversity exists in the initial transport and phosphorylation steps across different bacterial species. nih.govnih.gov

Enzymatic Steps in Bacterial Catabolism (e.g., phosphorylation, deacetylation, deamination)

The breakdown of GalNAc in bacteria is a multi-step process involving several key enzymes. The canonical pathway begins with the transport of GalNAc into the cell, which is often coupled with its phosphorylation. asm.orgresearchgate.net

The initial step in many bacteria, including Escherichia coli, involves a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). asm.orgresearchgate.net Specifically, a GalNAc-specific PTS, encoded by the agaVWEF genes, transports and concomitantly phosphorylates GalNAc to this compound-6-phosphate (GalNAc-6-P). nih.govresearchgate.net Some bacteria possess a separate PTS for D-galactosamine (GalN), encoded by agaBCD genes, which produces galactosamine-6-phosphate (GalN-6-P). researchgate.net In other bacteria, like Shewanella, a specific kinase, AgaK, phosphorylates GalNAc after its transport into the cell. nih.govnih.gov

Once GalNAc-6-P is formed, the next step is deacetylation. The enzyme this compound-6-phosphate deacetylase, encoded by the agaA gene, catalyzes the removal of the acetyl group from GalNAc-6-P, yielding GalN-6-P. asm.orgresearchgate.net This step merges the catabolic pathways of GalNAc and GalN. asm.org A novel variant of this deacetylase, termed AgaAII, has been identified in Shewanella. nih.gov

The resulting GalN-6-P is then deaminated and isomerized. This crucial conversion is carried out by galactosamine-6-phosphate deaminase/isomerase, which transforms GalN-6-P into tagatose-6-phosphate. asm.org Initially, the agaI gene product was proposed to fulfill this role in E. coli. asm.orgresearchgate.net However, further research has established that the product of the agaS gene is the primary and more conserved enzyme responsible for this deamination/isomerization step in many Proteobacteria, including E. coli and Shewanella. nih.govnih.govresearchgate.net The resulting tagatose-6-phosphate is then further metabolized to enter central glycolytic pathways. asm.orgresearchgate.net

Table 1: Key Enzymes in Bacterial this compound Catabolism

| Enzyme | Gene(s) | Function | Organism Example(s) |

| This compound PTS | agaVWEF | Transports and phosphorylates GalNAc to GalNAc-6-P. researchgate.net | Escherichia coli |

| D-Galactosamine PTS | agaBCD | Transports and phosphorylates GalN to GalN-6-P. researchgate.net | Escherichia coli |

| This compound Kinase | agaK | Phosphorylates intracellular GalNAc to GalNAc-6-P. nih.govnih.gov | Shewanella sp. |

| This compound-6-P Deacetylase | agaA | Deacetylates GalNAc-6-P to GalN-6-P. asm.orgresearchgate.net | Escherichia coli |

| This compound-6-P Deacetylase (Variant) | agaAII | A novel variant of deacetylase acting on GalNAc-6-P. nih.gov | Shewanella sp. |

| Galactosamine-6-P Deaminase/Isomerase | agaS | Deaminates and isomerizes GalN-6-P to tagatose-6-phosphate. nih.govnih.govresearchgate.net | Escherichia coli, Shewanella |

| Galactosamine-6-P Deaminase/Isomerase | agaI | Initially proposed deaminase/isomerase, now considered auxiliary. asm.orgresearchgate.net | Escherichia coli |

Transcriptional Regulation of Bacterial Catabolic Genes

The expression of the aga genes involved in GalNAc and GalN catabolism is tightly controlled at the transcriptional level to ensure they are only produced when their substrate is available. nih.govresearchgate.net The primary regulator of this system in many Proteobacteria is the AgaR repressor protein. nih.govresearchgate.net

AgaR belongs to the DeoR family of transcriptional regulators. researchgate.netresearchgate.net In the absence of an inducer, AgaR binds to specific operator sequences in the promoter regions of the aga operons, physically blocking transcription by RNA polymerase. nih.govresearchgate.net These operator sites often feature a conserved consensus sequence. nih.govnih.gov The genes regulated by AgaR typically include those encoding the catabolic enzymes and transporters, such as agaS, as well as the agaR gene itself, indicating autoregulation. nih.govresearchgate.net

The presence of GalNAc or GalN in the environment leads to the induction of the aga genes. nih.gov It is believed that a metabolic intermediate derived from GalNAc or GalN acts as the effector molecule that binds to AgaR. researchgate.net This binding event causes a conformational change in the AgaR protein, reducing its affinity for the DNA operator sites. researchgate.net Consequently, the repressor dissociates from the DNA, allowing for the transcription of the catabolic genes and the subsequent utilization of the amino sugar. nih.govresearchgate.net

In some bacteria, the regulatory system can be more complex. For instance, in the pathogen Streptococcus suis, two paralogous AgaR regulators, AgaR1 and AgaR2, have been identified. nih.govuni.lu While both can bind to the predicted DNA sites, studies have shown that AgaR2 is the effective repressor of the target genes, highlighting distinct functional roles for these regulators in bacterial infection and metabolism. nih.govuni.lu This diversity in regulation allows bacteria to fine-tune their metabolic responses to different environmental niches. nih.gov

Table 2: Transcriptional Regulation of Bacterial aga Genes

| Regulatory Protein | Gene | Family/Type | Target Gene(s) / Operon(s) | Effect of Regulator | Inducer(s) / Effector(s) | Organism Example(s) |

| AgaR | agaR | DeoR-family Repressor | agaS, agaR, agaZ nih.govresearchgate.net | Represses transcription in the absence of an inducer. nih.govresearchgate.net | GalNAc, GalN nih.gov | Escherichia coli |

| AgaR2 | agaR2 | DeoR-family Repressor | aga operon genes nih.gov | Acts as the primary repressor of the GalN/GalNAc catabolism pathway. nih.govuni.lu | GalN, GalNAc nih.gov | Streptococcus suis |

| AgaR1 | agaR1 | DeoR-family Repressor | aga operon genes nih.gov | Binds to operator sites but is not the primary effective repressor. nih.govuni.lu | GalN, GalNAc nih.gov | Streptococcus suis |

Functional Roles of N Acetyl D Galactosamine in Biological Processes

Glycoprotein and Glycolipid Synthesis and Modification

N-Acetyl-D-galactosamine (GalNAc) is a pivotal monosaccharide in the biosynthesis and structural diversification of glycoproteins and glycolipids. Its strategic incorporation into these macromolecules dictates a wide array of biological recognition events and cellular functions. The initiation of specific glycosylation pathways and the assembly of complex carbohydrate structures are fundamentally reliant on the enzymatic transfer of GalNAc to polypeptide chains and lipid moieties.

O-Linked Glycosylation Initiation and Polypeptide N-Acetylgalactosaminyltransferases

The commencement of mucin-type O-linked glycosylation, a widespread form of post-translational modification, is critically dependent on the transfer of this compound to serine (Ser) or threonine (Thr) residues on a polypeptide backbone. nih.govsigmaaldrich.com This foundational step is catalyzed by a family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts or ppGalNAcTs). nih.govoup.com These enzymes facilitate the transfer of a GalNAc moiety from a donor substrate, UDP-GalNAc, to the hydroxyl group of Ser or Thr residues, forming a GalNAcα1-O-Ser/Thr linkage. oup.comnih.gov This initial modification, also known as the Tn antigen, is the precursor for the synthesis of a vast array of O-glycan structures. nih.govnih.gov

The human genome encodes for 20 distinct GalNAc-T isoforms, each exhibiting unique expression patterns and substrate specificities, which underscores the complexity and regulatory precision of O-glycosylation. nih.govmdpi.com This diversity allows for the differential glycosylation of proteins, which is essential for the proper function of mucins and other O-glycosylated proteins. nih.gov The catalytic action of GalNAc-Ts is a key determinant in the initiation and density of O-glycan chains on a protein. oup.com

| Enzyme Family | Systematic Name | Substrates | Product | Cellular Location |

| Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) | UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl-transferase | UDP-N-acetyl-D-galactosamine, Polypeptide | UDP, N-acetyl-D-galactosaminyl-polypeptide | Golgi apparatus |

Mucin-Type O-Glycans and Mucin Structures

Following the initial attachment of GalNAc, mucin-type O-glycans are elongated through the sequential addition of other monosaccharides, leading to a variety of core structures. sigmaaldrich.comcreative-proteomics.com There are eight common mucin-type core structures, with Cores 1 through 4 being the most prevalent. nih.gov The synthesis of these core structures begins with the Tn antigen (GalNAcα1-O-Ser/Thr). For instance, the formation of Core 1, or the T-antigen, involves the addition of a galactose (Gal) residue to the GalNAc of the Tn antigen. nih.gov

These O-glycans are densely clustered on mucin proteins, which are large glycoproteins characterized by tandem repeat domains rich in serine, threonine, and proline. embopress.org This dense glycosylation contributes to the characteristic "bottle-brush" structure of mucins, imparting them with their viscoelastic and protective properties. nih.gov The extensive O-glycosylation protects the polypeptide backbone from proteolysis and contributes to the functions of mucins in lubrication, cell adhesion, and signaling. oup.com

Glycosaminoglycans and Proteoglycans

This compound is a fundamental building block of several major classes of glycosaminoglycans (GAGs), which are long, linear polysaccharides. nih.govthemedicalbiochemistrypage.org GAGs are typically attached to a core protein, forming proteoglycans. nih.gov The synthesis of most GAG chains on a core protein is initiated by a specific tetrasaccharide linker. themedicalbiochemistrypage.org The subsequent addition of either N-acetylgalactosamine or N-acetylglucosamine determines the class of GAG being synthesized. sigmaaldrich.com

Chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS) are prominent GAGs where this compound is a core structural component. nih.govnih.gov The backbone of chondroitin sulfate is composed of repeating disaccharide units of D-glucuronic acid (GlcA) and this compound (GalNAc). nih.govmdpi.com Dermatan sulfate is a stereoisomer of chondroitin sulfate, where some of the D-glucuronic acid residues are epimerized to L-iduronic acid (IdoA). nih.gov Therefore, the repeating disaccharide unit in dermatan sulfate consists of L-iduronic acid and this compound. nih.gov The GalNAc residues within both CS and DS chains can be sulfated at various positions, contributing to the structural diversity and biological functions of these molecules. nih.govuzh.ch

| Glycosaminoglycan | Repeating Disaccharide Unit |

| Chondroitin Sulfate | D-glucuronic acid and this compound |

| Dermatan Sulfate | L-iduronic acid and this compound |

The elongation of chondroitin sulfate and dermatan sulfate chains is carried out by specific glycosyltransferases. Chondroitin synthase, a bifunctional enzyme, possesses both β-1,4-N-acetylgalactosaminyltransferase and β-1,3-glucuronosyltransferase activities, enabling the polymerization of the chondroitin backbone. uzh.chwikipedia.orgqmul.ac.uk This enzyme catalyzes the alternating addition of GalNAc and GlcA to the growing GAG chain. uzh.ch Subsequent modifications, such as sulfation, are carried out by various sulfotransferases. nih.gov For example, chondroitin 4-O-sulfotransferase transfers a sulfate group to the 4-position of the N-acetylgalactosamine residue. themedicalbiochemistrypage.org

Ganglioside and Glycosphingolipid Formation

This compound plays a crucial role in the biosynthesis of gangliosides, a class of complex glycosphingolipids that contain sialic acid. nih.govresearchgate.net The synthesis of gangliosides occurs through the stepwise addition of monosaccharides to a ceramide lipid anchor. mdpi.com A key step in the formation of the major ganglioside series (a-, b-, and c-series) is the addition of a GalNAc residue to a precursor molecule. For example, the enzyme GM2/GD2 synthase, an N-acetylgalactosaminyltransferase, catalyzes the transfer of GalNAc to GM3 to form GM2, and to GD3 to form GD2. nih.gov This enzymatic step is a critical branch point that determines the subsequent elongation and complexity of the resulting ganglioside structures. nih.gov

| Precursor Glycosphingolipid | Enzyme | Product Ganglioside |

| GM3 | N-acetylgalactosaminyltransferase | GM2 |

| GD3 | N-acetylgalactosaminyltransferase | GD2 |

| GT3 | N-acetylgalactosaminyltransferase | GT2 |

Higher-Order Structures and Their Biological Criticality

This compound is a fundamental component of various higher-order biological structures, most notably glycoproteins and glycolipids, which are integral to cellular function. In the process of O-linked glycosylation, GalNAc is typically the first monosaccharide attached to the hydroxyl group of serine or threonine residues on a protein. wikipedia.orgbiosyn.com This initial step, catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), is critical for the subsequent elongation and branching of the O-glycan chain. biosyn.com

These O-glycans are major constituents of mucins, which are heavily glycosylated proteins that form protective mucous barriers on epithelial surfaces. biosyn.com The dense array of O-glycans on mucins, initiated by GalNAc, contributes to their viscosity and ability to trap pathogens and other particles, thus playing a vital role in innate immunity. biosyn.com Furthermore, the glycosylation of proteins with GalNAc-containing structures can influence their folding, stability, and trafficking within the cell.

The precise arrangement of GalNAc within these complex glycans is critical for their biological function. Alterations in the glycosylation patterns, including changes in the number or linkage of GalNAc residues, have been associated with various diseases. For instance, a decrease in GalNAc residues on IgA O-linked glycans is linked to the clinical activity of Crohn's disease. biosynth.com

Cell-Cell Interactions and Cellular Communication

The strategic placement of this compound on the cell surface is instrumental in mediating communication and interactions between cells.

Glycans containing terminal GalNAc residues are pivotal in cell-cell recognition and adhesion processes. researchgate.net These interactions are often mediated by lectins, which are proteins that specifically bind to carbohydrate structures. The binding of GalNAc on one cell to a lectin on another cell can facilitate transient or stable cell adhesion, a process fundamental to tissue formation and organization. The specificity of this interaction is dictated by the precise stereochemistry of the GalNAc molecule and the complementary binding site on the lectin. nbinno.com

Research has shown that glycoproteins containing GalNAc are involved in various cell-cell adhesion events, including those in the nervous system. nbinno.com These interactions are crucial for neuronal development and synaptic plasticity. The non-covalent forces, such as hydrogen bonding and hydrophobic interactions, between GalNAc and lectins contribute to the affinity and specificity of these binding events. nbinno.comnbinno.com

A well-established role of this compound is its function as the immunodominant sugar in the blood group A antigen. wikipedia.orgbiosyn.com The ABO blood group system is determined by the presence or absence of specific carbohydrate structures on the surface of red blood cells. nih.gov

In individuals with blood group A, the enzyme glycosyltransferase A adds a terminal GalNAc residue to a precursor carbohydrate chain known as the H antigen. taylorandfrancis.comyoutube.com This addition creates the A antigen, which is recognized by the immune system. nih.gov Conversely, individuals with blood group B have an enzyme that adds D-galactose instead of GalNAc, while those with blood group O lack a functional enzyme to add either sugar. taylorandfrancis.comyoutube.com The presence of the terminal GalNAc is therefore the key determinant of blood group A specificity.

Table 1: ABO Blood Group Antigens

| Blood Group | Terminal Sugar on H Antigen |

| A | This compound |

| B | D-Galactose |

| O | None |

| AB | Both this compound and D-Galactose |

Immunomodulation and Immune Recognition

This compound plays a multifaceted role in the immune system, influencing both innate and adaptive immune responses through its interaction with various immune receptors.

The Macrophage Galactose/GalNAc Lectin (MGL), also known as CD301, is a C-type lectin receptor primarily expressed on myeloid cells like macrophages and immature dendritic cells. nih.govnih.gov MGL specifically recognizes terminal GalNAc residues on glycoproteins. nih.govresearchgate.net This interaction is crucial for maintaining immune homeostasis and regulating inflammatory responses. nih.govmdpi.com

The binding of MGL to GalNAc-containing ligands, such as the Tn antigen (a truncated O-glycan consisting of a single GalNAc linked to serine or threonine), can modulate immune responses in various contexts, including cancer and infectious diseases. nih.gov For example, the interaction between MGL on antigen-presenting cells and GalNAc structures on cancer cells can lead to immune suppression within the tumor microenvironment. nih.govmdpi.com This can occur through the dampening of effector T cell activity or the promotion of regulatory T cells (Tregs). mdpi.comstemcell.com

Table 2: MGL Interactions and Immune Outcomes

| Interacting Molecule | Immune Cell Expressing MGL | Biological Outcome |

| Tn antigen on cancer cells | Macrophages, Dendritic Cells | Immune suppression in the tumor microenvironment |

| Glycans on pathogens | Dendritic Cells | Modulation of T-helper cell responses (e.g., Th2 polarization) |

| CD45 on effector T cells | Antigen-Presenting Cells | Suppression of inflammatory immune response |

This compound's influence extends to both the innate and adaptive arms of the immune system. In innate immunity, GalNAc-bearing glycans on pathogens can be recognized by pattern recognition receptors, such as MGL, leading to the initiation of an immune response. creative-diagnostics.comnih.gov For instance, certain parasites express GalNAc-containing glycans that can be recognized by the host's immune system. researchgate.net

In the context of adaptive immunity, GalNAc can influence T cell and B cell responses. casi.org The glycosylation state of proteins, including the presence of GalNAc, can affect antigen presentation and the subsequent activation of T cells. Furthermore, studies have shown that GalNAc can directly inhibit the secondary IgG antibody response, suggesting a role in regulating B cell function and antibody production. nih.gov This inhibitory effect appears to be specific and targets the later stages of the antibody response. nih.gov

Lymphocyte Activation and Differentiation

This compound has demonstrated significant effects on the activation and differentiation of lymphocytes, the primary cells of the adaptive immune system. Research has shown that GalNAc can selectively influence the development and function of different lymphocyte subsets.

Notably, this compound has been found to inhibit the generation of a specific subpopulation of cytotoxic lymphocytes. In mixed lymphocyte cultures, the presence of GalNAc significantly and in a dose-dependent manner, suppressed the induction of nonspecific activated lymphocyte killer (ALK) cells, which are akin to natural killer (NK) cells. nih.gov This inhibitory effect was specific to this NK-like cell subset and did not impact the generation of specific cytotoxic T lymphocytes or other ALK cell types. nih.gov Further studies under limiting dilution conditions confirmed that GalNAc selectively reduces the frequency of NK-like cell precursors. nih.gov

Conversely, the this compound residue is crucial for the activity of certain factors that promote B lymphocyte differentiation. For instance, the T cell-replacing factor (B151-TRF), a lymphokine that stimulates B cells, relies on its GalNAc residues for its function. oup.com The induction of B cell differentiation into immunoglobulin-secreting cells by B151-TRF is specifically inhibited by the addition of free this compound to the culture. oup.com This inhibition is due to the interference of GalNAc in the binding of the T cell-replacing factor to its receptor on B cells. oup.com The essential role of the GalNAc moiety on the B151-TRF molecule is further evidenced by the fact that the factor binds to lectins with specificity for GalNAc and that the binding of radiolabeled B151-TRF to B cells is almost completely blocked by this compound. oup.com

These findings underscore the dual and context-dependent role of this compound in lymphocyte regulation, capable of both inhibiting certain cytotoxic pathways and being essential for the activation of humoral immunity.

Table 1: Effects of this compound on Lymphocyte Subsets

| Lymphocyte Subset | Effect of this compound | Research Finding |

|---|---|---|

| Natural Killer (NK)-like cells | Inhibition of induction and precursor frequency | The presence of this compound at the initiation of coculture significantly inhibited the induction of a subset of nonspecific activated lymphocyte (ALK) cells, which are preferentially able to lyse the K562 target cell (natural killer, NK-like cells). nih.gov |

| Cytotoxic T lymphocytes | No effect on generation | The presence of this compound had no effect on the generation of specific cytotoxic T lymphocytes. nih.gov |

| B lymphocytes | Essential for differentiation via T cell-replacing factor (B151-TRF) | The induction of B cell differentiation into Ig-secreting cells by B151-TRF was specifically inhibited by the addition of this compound (GalNAc) to the culture, indicating the crucial role of the GalNAc residue on the TRF molecule for its receptor binding and stimulating activity. oup.com |

Surfactant Protein D Interactions in Immune Regulation

Surfactant Protein D (SP-D) is a collectin, a C-type lectin, that plays a crucial role in the innate immune defense of the lungs. It recognizes a broad range of pathogens and modulates immune responses. The interactions of SP-D with various glycans, including those containing this compound, are central to its function.

SP-D has been shown to specifically bind to the sulfated N-acetyl galactosamine moiety of decorin, a proteoglycan. This interaction is implicated in immune regulation within the pulmonary environment. Furthermore, the binding of SP-D to galactosaminogalactan (GAG), a polysaccharide found on the surface of the fungus Aspergillus fumigatus, is influenced by the degree of N-acetylation. A trimeric form of human truncated SP-D showed a significant increase in binding with an increase in the N-acetyl-galactosamine content of GAG, suggesting that acetylation favors this interaction.

In addition to direct interactions, SP-D can also recognize N-glycosylated residues on other proteins involved in immune regulation. For example, SP-D attaches to the D3 domain of the Signal Inhibitory Regulatory Protein α (SIRPα) by recognizing its N-glycans in a calcium-dependent manner. This interaction can counteract local immunosuppression.

The ability of SP-D to bind to structures containing this compound on pathogens and host molecules highlights its versatile role in maintaining immune homeostasis in the lungs, from pathogen recognition and clearance to the fine-tuning of inflammatory responses.

Table 3: Surfactant Protein D Interactions Involving this compound

| Interacting Molecule | Nature of Interaction | Biological Significance |

|---|---|---|

| Decorin | Specific binding to the sulfated N-acetyl galactosamine moiety. | Important role in immune regulation in the lungs. |

| Galactosaminogalactan (GAG) | Binding is favored by increased N-acetyl-galactosamine content. | Facilitates recognition of fungal pathogens like Aspergillus fumigatus. |

| Signal Inhibitory Regulatory Protein α (SIRPα) | Recognizes N-glycosylated residues on the D3 domain. | Counteracts local immunosuppression mediated by the SP-D-SIRPα interaction. |

N Acetyl D Galactosamine in Disease Pathogenesis

Cancer Biology and Progression

The malignant transformation of cells is frequently accompanied by profound changes in their glycosylation patterns. These alterations, often termed aberrant glycosylation, are not mere epiphenomena but are active contributors to the initiation, progression, and metastasis of tumors.

Altered glycosylation is a universal feature of cancer cells. researchgate.net Malignant transformation is often associated with the expression of incomplete or truncated O-glycans. researchgate.net These changes can impact cell growth, survival, adhesion, migration, and immune evasion. researchgate.netoncotarget.com One of the most significant alterations is the incomplete synthesis of O-glycan chains, which leads to the accumulation of shorter carbohydrate structures on the cell surface. oup.com This truncation of O-glycans can expose neoantigens that are normally masked in healthy tissues, contributing to the malignant phenotype. nih.gov These altered glycans on the surfaces of cancer cells can modulate cell-cell and cell-matrix interactions, thereby influencing tumor cell dissemination and the formation of metastases. oncotarget.com

A prime example of aberrant glycosylation in cancer is the expression of the Tn antigen. The Tn antigen is a simple mucin-type O-glycan with the structure GalNAcα1-O-Ser/Thr. nih.govacs.org In normal, healthy tissues, this structure is typically elongated by the addition of other sugar residues and is therefore considered a cryptic structure. nih.gov However, in a majority of human carcinomas, this elongation process is incomplete, leading to the exposure of the Tn antigen on the cell surface. nih.gov

The expression of the Tn antigen is found in over 80-90% of human carcinomas, including those of the breast, colon, lung, and cervix, making it a pan-carcinoma antigen. oup.comoup.com Its appearance is often correlated with increased metastatic potential and a poor prognosis for the patient. nih.govoup.com The high prevalence and cancer-specific expression of the Tn antigen have made it a significant tumor-associated carbohydrate antigen (TACA) and an attractive target for cancer diagnostics and therapeutics. oup.comnih.gov Studies have shown that the Tn antigen can be detected not only in tumor tissues but also in the serum of patients, suggesting its potential as a pre-cancerous biomarker. nih.gov

| Cancer Type | Prevalence of Tn Antigen Expression | Association with Prognosis |

| Breast Cancer | High | Poor prognosis nih.gov |

| Colon Cancer | ~70-83% | Poor prognosis nih.govnih.gov |

| Lung Cancer | High | Poor prognosis oup.com |

| Cervical Cancer | High | Poor prognosis oup.com |

| Gastric Carcinoma | High | Correlates with metastatic potential oup.com |

The synthesis of the Tn antigen is the first step in mucin-type O-glycosylation and is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govpnas.org This family consists of approximately 20 distinct isoforms in humans, each with specific, and sometimes overlapping, substrate specificities. nih.govmdpi.com These enzymes transfer N-acetylgalactosamine from the donor substrate, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a polypeptide chain. nih.govscispace.com

The aberrant expression of Tn antigen in cancer is a direct consequence of the dysregulation of GalNAc-T activity. nih.gov Alterations in the expression levels and subcellular localization of these enzymes are frequently observed in cancer cells. nih.govpnas.org This dysregulation leads to changes in the density and sites of O-glycosylation on various proteins, which can, in turn, affect their stability, function, and interaction with other molecules, thereby contributing to oncogenesis. nih.gov

Individual GalNAc-T isoforms have been implicated in the progression of specific cancers. Their expression levels can serve as prognostic markers.

GALNT6: This isoform has been shown to be upregulated in a number of cancers, including breast, pancreatic, and lung cancer. scispace.comnih.govmdpi.com In breast cancer, GALNT6-mediated glycosylation of the MUC1 protein can promote carcinogenesis. nih.gov The expression of GALNT6 has been associated with angiogenesis and invasiveness in some breast cancer patients. nih.gov However, the prognostic significance of GALNT6 can be context-dependent. While some studies have linked high GALNT6 expression to poor survival in bladder cancer, others have found that a loss of GALNT6 expression in early-stage colorectal cancer is associated with a poor prognosis. nih.govnih.govresearchgate.net

GALNT14: Overexpression of GALNT14 has been linked to a poor prognosis in several cancers, including neuroblastoma, non-small cell lung cancer, osteosarcoma, and breast cancer. mdpi.comnih.gov High expression of GALNT14 in breast cancer tissues has been associated with higher clinical stages and shorter disease-free survival. mdpi.com Furthermore, GALNT14 has been implicated in regulating multi-drug resistance in breast cancer cells. mdpi.com A single nucleotide polymorphism (SNP) in the GALNT14 gene has also been identified as a prognostic marker in several gastrointestinal cancers and hepatocellular carcinoma. mdpi.comnih.gov

| GalNAc-T Isoform | Associated Cancers | Prognostic Impact of High Expression |

| GALNT6 | Breast, Pancreatic, Lung, Bladder, Colorectal | Varies by cancer type; often associated with poor prognosis in breast and bladder cancer, but loss of expression linked to poor prognosis in early-stage colorectal cancer. nih.govnih.govnih.gov |

| GALNT14 | Neuroblastoma, NSCLC, Osteosarcoma, Breast, GI Cancers, Hepatocellular Carcinoma | Generally associated with poor prognosis and chemoresistance. mdpi.comnih.govnih.gov |

The dysregulation of GalNAc-Ts plays a direct role in the key steps of cancer progression: malignant transformation, invasion, and metastasis. By altering the glycosylation of cell surface proteins, these enzymes can modulate cellular adhesion, signaling, and motility. oncotarget.comnih.gov

A critical mechanism that enhances the invasive properties of cancer cells is the relocation of GalNAc-Ts from their normal residence in the Golgi apparatus to the endoplasmic reticulum (ER). pnas.org This relocation leads to high levels of Tn antigen expression and stimulates cell adhesion to the extracellular matrix, as well as cell migration and invasiveness. pnas.org The modification of cell surface proteins in the ER by GalNAc-Ts appears to be a frequent event in cancerous transformation that drives tumor cell motility. pnas.org For instance, the upregulation of certain GalNAc-Ts can enhance the migration and invasion of cancer cells by increasing the O-glycosylation and subsequent activation of receptors like the epidermal growth factor receptor (EGFR) and matrix metalloproteinase-14 (MMP-14). oncotarget.com In essence, the aberrant activity of GalNAc-Ts contributes to the metastatic cascade by promoting the detachment of tumor cells, their invasion into surrounding tissues, and their subsequent spread to distant organs. researchgate.netnih.gov

The Tn antigen (GalNAc) can be further glycosylated to form the core 1 structure, also known as the Thomsen-Friedenreich (T) antigen, which has the chemical structure D-Galactose-Beta-(1->3)-N-Acetyl-D-Galactosamine (Gal-GalNAc). researchgate.net Similar to the Tn antigen, the T antigen is often masked in normal tissues but becomes exposed in many types of cancer due to incomplete glycosylation.

The expression of Gal-GalNAc is a common feature of various adenocarcinomas, including those of the breast, prostate, and colon. nih.govnih.govresearchgate.net Research has demonstrated that this carbohydrate tumor marker is highly expressed in cancerous tissues, often in both secreted and cytoplasmic mucins. nih.govresearchgate.net A significant finding is the "field effect," where apparently normal-appearing epithelial tissues and their secretions in the vicinity of a carcinoma also express Gal-GalNAc. nih.govresearchgate.net This suggests a widespread carcinogenic effect and presents an opportunity for early cancer detection. The high specificity of Gal-GalNAc expression in malignant and premalignant lesions, with little to no expression in benign tissues, underscores its potential as a valuable tumor marker for both histopathological diagnosis and mass screening strategies. nih.govnih.gov

Glycosylation Changes in Specific Cancers (e.g., Breast, Colorectal, Lung, Prostate, Ovarian, Pancreatic)

Alterations in protein glycosylation, the process by which sugars (glycans) are attached to proteins, are a recognized hallmark of cancer. These changes, involving N-Acetyl-D-Galactosamine (GalNAc) and other monosaccharides, can impact protein function, cell signaling, cell-cell adhesion, and metastasis. nih.gov

Breast Cancer: In breast cancer, there is an increased expression of truncated O-glycans, such as the Tn antigen (GalNAc-O-Ser/Thr). nih.gov The expression of UDP-N-acetyl-D-galactosamine polypeptide N-acetylgalactosaminyltransferase-14 (GalNAc-T14), an enzyme that initiates O-glycosylation, is found in a high percentage of breast carcinoma samples compared to non-malignant tissue and its expression level is associated with histological grade. nih.gov Changes in glycosylation enzymes, like N-acetylgalactosaminyl transferases (GALNTs), contribute to cancer development. oup.com For instance, GALNT6 plays a role in the O-linked glycosylation of MUC1, a protein implicated in cancer. oup.com Furthermore, a decrease in bisecting N-acetylglucosamine (GlcNAc) levels has been observed in breast cancer. vectorlabs.com

Colorectal Cancer (CRC): In colorectal cancer, changes in the glycosylation of the carcinoembryonic antigen (CEA) are stage-dependent. d-nb.info Studies have shown lower levels of N-acetylgalactosamine on CEA in tumor tissues compared to adjacent normal tissues. bohrium.com However, the levels of N-acetylgalactosamine, mannose, galactose, and N-acetylglucosamine on CEA can increase at Stage II before decreasing in more advanced stages. d-nb.infobohrium.com Other observed changes in colorectal cancer include a decrease in N-glycans containing a bisecting GlcNAc and an increase in sulfated N-glycans. nih.gov

Lung Cancer: Aberrant glycosylation is also a feature of lung cancer. Exposure to cigarette smoke extract can lead to the generation of a variant glycoform of MUC1's N-terminus, a process dependent on the activity of N-acetyl-galactosaminyl transferase-6 (GALNT6). nih.gov In lung adenocarcinoma, the levels of several oligomannose type glycans are upregulated in tumor tissue, while levels of fully galactosylated glycans are decreased. nih.gov Defective N-glycosylation of Interleukin-6 has been found to cause lung cancer cells to spread more easily and resist certain treatments. sciencefeatured.com

Prostate Cancer: Prostate cancer progression is associated with several changes in N-linked glycosylation. These include an increase in bisecting N-acetylglucosamine and a decrease in larger branched tri- and tetra-antennary glycans. nih.govnih.gov Overexpression of β-1,6-branched N-glycans and the Tn antigen (GalNAc-O-Ser/Thr) is also observed. mdpi.com The glycosyltransferase GCNT1, which is involved in the formation of core 2 branched O-glycans, has been linked to prostate cancer aggressiveness. mdpi.com

Ovarian Cancer: In ovarian cancer, N-linked glycomic profiles reveal an increased abundance of tri- and tetra-branched structures with varying degrees of sialylation and fucosylation, and a decrease in the levels of “bisecting” glycans in cancer samples compared to controls. nih.gov Higher expression of high-mannose glycans and lower expression of hybrid-type glycans have been found in epithelial ovarian cancer samples compared to healthy controls. nih.gov Additionally, decreased galactosylation of IgG has been observed in patients with both early- and late-stage epithelial ovarian cancer. fu-berlin.de

Pancreatic Cancer: Pancreatic cancer is characterized by significant alterations in glycosylation, including an increase in truncated O-glycans like the Tn and sialyl-Tn (sTn) antigens. nih.gov Increased levels of O-linked β-N-acetylglucosamine (O-GlcNAc) are also seen in pancreatic cancer. nih.gov These changes in glycosylation can drive changes in cell adhesion and metastasis. nih.gov Quantitative glycoproteomics has revealed aberrant N-glycosylation levels in several proteins associated with pancreatic cancer pathways, such as TGF-β, TNF, and NF-kappa-B signaling. researchgate.net

| Cancer Type | Key Glycosylation Changes Involving GalNAc/GlcNAc | Associated Molecules/Enzymes |

|---|---|---|

| Breast Cancer | Increased truncated O-glycans (Tn antigen); Decreased bisecting GlcNAc. nih.govvectorlabs.com | GalNAc-T14, GALNT6, MUC1. nih.govoup.com |

| Colorectal Cancer | Stage-dependent changes in GalNAc on CEA; Decreased bisecting GlcNAc. d-nb.infonih.gov | Carcinoembryonic Antigen (CEA). d-nb.info |

| Lung Cancer | Altered MUC1 glycosylation; Upregulated oligomannose glycans. nih.govnih.gov | GALNT6, MUC1, Interleukin-6. nih.govsciencefeatured.com |

| Prostate Cancer | Increased bisecting GlcNAc; Overexpression of Tn antigen and β-1,6-branched N-glycans. nih.govmdpi.com | GCNT1. mdpi.com |

| Ovarian Cancer | Decreased bisecting glycans; Increased branched structures; Decreased IgG galactosylation. nih.govfu-berlin.de | Immunoglobulin G (IgG). fu-berlin.de |

| Pancreatic Cancer | Increased truncated O-glycans (Tn, sTn); Increased O-GlcNAcylation. nih.govnih.gov | Proteins in TGF-β, TNF, NF-kappa-B pathways. researchgate.net |

Genetic Disorders and Metabolic Diseases

Morquio syndrome, also known as Mucopolysaccharidosis Type IV (MPS IV), is a genetic lysosomal storage disease characterized by the body's inability to break down certain glycosaminoglycans (GAGs). medscape.comufhealth.org This leads to the accumulation of these molecules in various tissues and results in a range of health issues, particularly skeletal abnormalities. medscape.comcheckrare.com

There are two types of Morquio syndrome, A and B, caused by deficiencies in different enzymes. medscape.com

Morquio A syndrome (MPS IVA) is caused by mutations in the GALNS gene, leading to a deficiency of the enzyme N-acetylgalactosamine-6-sulfate sulfatase. medscape.commassgeneral.org This enzyme is responsible for breaking down the GAGs keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate. medscape.com A lack of this enzyme's activity results in the accumulation of these GAGs within lysosomes. medlineplus.gov

Morquio B syndrome (MPS IVB) results from a deficiency in the enzyme β-galactosidase due to mutations in the GLB1 gene. medscape.comufhealth.org This deficiency leads to the accumulation of keratan sulfate. medscape.com While clinically similar to Morquio A, the skeletal involvement in Morquio B is generally less pronounced. medscape.commhmedical.com

Morquio syndrome is a prime example of a glycosaminoglycan (GAG) accumulation disorder, specifically a mucopolysaccharidosis. medscape.comufhealth.org In these disorders, genetic defects in lysosomal enzymes required for the stepwise degradation of GAGs lead to their accumulation in cells, tissues, and organs. medscape.commedlineplus.gov In Morquio A, the deficiency of N-acetylgalactosamine-6-sulfate sulfatase causes the accumulation of keratan sulfate and chondroitin-6-sulfate. medscape.com The buildup of these GAGs in tissues like cartilage, bone, heart valves, and the cornea is responsible for the characteristic clinical features of the disease, including skeletal dysplasia, short stature, and corneal clouding. medscape.commedlineplus.gov

Genetic disorders can arise from mutations in the genes that code for enzymes responsible for synthesizing GAG chains, such as glycosyltransferases and sulfotransferases. nih.gov These enzymes are critical for building the complex carbohydrate structures of proteoglycans. nih.gov Glycosyltransferases add sugar moieties to form glycosidic bonds, while sulfotransferases add sulfate groups to specific positions on the sugar residues. nih.govresearchgate.net

Mutations in these enzymes can disrupt the normal structure and function of GAGs, leading to a variety of connective tissue disorders. nih.gov For example, mutations in B4GALT7, which encodes β4-galactosyltransferase-7, cause the progeroid form of Ehlers-Danlos syndrome. nih.gov This highlights how precise enzymatic activity is crucial for the proper formation of GAGs and the maintenance of tissue integrity. nih.gov

Alterations in glycosylation have been identified as a factor in Inflammatory Bowel Disease (IBD), particularly Crohn's Disease (CD). researchgate.net One significant finding is a deficiency of N-acetylgalactosamine in the O-linked oligosaccharides of Immunoglobulin A (IgA) in patients with CD. nih.gov The number of GalNAc units attached to the IgA hinge region is significantly decreased in CD patients and correlates with disease activity, suggesting it could serve as a novel biomarker. nih.gov

Conversely, other research has shown that intestinal inflammation in CD is associated with an increased O-linked β-N-acetylglucosamine (O-GlcNAc) modification. nih.gov This modification is required for the activation of NF-κB, a key regulator of inflammation, and the suppression of autophagy. nih.gov This suggests that targeting O-GlcNAc could be a potential therapeutic strategy for IBD. nih.gov Decreased galactosylation of Immunoglobulin G (IgG) has also been suggested as a diagnostic marker for IBD. ed.ac.uk

Aberrant protein glycosylation is increasingly implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's Disease (AD). nih.gov The Tau protein, which forms neurofibrillary tangles (a hallmark of AD), undergoes several post-translational modifications, including glycosylation. frontiersin.org

In healthy brains, Tau can be modified by O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues. nih.gov Levels of O-GlcNAcylation on Tau have been found to be reduced in the brains of AD patients. nih.gov Interestingly, N-glycosylation of Tau, which is not typically seen in healthy individuals as Tau is a cytosolic protein, has been observed in the brains of AD patients. nih.govfrontiersin.org This abnormal N-glycosylation may occur early in the disease process and could facilitate the subsequent hyperphosphorylation of Tau, which leads to the formation of tangles. nih.govresearchgate.net Studies suggest that specific N-glycosylation sites on Tau can impact its aggregation and phosphorylation, indicating a pathological role for this modification in AD. figshare.com

| Disease/Disorder | Associated Glycosylation Alteration | Key Proteins/Enzymes Involved |

|---|---|---|

| Morquio Syndrome (MPS IV) | Deficiency in GAG degradation, leading to accumulation of keratan sulfate and/or chondroitin-6-sulfate. medscape.com | N-acetylgalactosamine-6-sulfate sulfatase (Type A), β-galactosidase (Type B). medscape.com |

| Other Genetic Connective Tissue Disorders | Defective GAG synthesis due to enzyme mutations. nih.gov | Glycosyltransferases (e.g., B4GALT7), Sulfotransferases. nih.govresearchgate.net |

| Crohn's Disease | Decreased GalNAc in O-glycans of IgA; Increased O-GlcNAcylation. nih.govnih.gov | Immunoglobulin A (IgA), NF-κB. nih.govnih.gov |

| Alzheimer's Disease | Abnormal N-glycosylation of Tau; Reduced O-GlcNAcylation of Tau. frontiersin.orgnih.gov | Tau protein. frontiersin.org |

Role in Pathogen Virulence and Host-Pathogen Interactions

This compound (GalNAc) is a crucial amino sugar that plays a significant role in the pathogenesis of various infectious agents. Its presence on the surface of both pathogens and host cells facilitates a complex interplay that can determine the outcome of an infection. Pathogens have evolved sophisticated mechanisms to exploit GalNAc, using it for adhesion, immune evasion, and as a nutrient source, thereby enhancing their virulence.

Bacterial Pathogenesis Mechanisms

In the realm of bacterial pathogenesis, the metabolism and surface presentation of this compound are intrinsically linked to a pathogen's ability to infect and persist within a host. nih.gov Bacteria can utilize GalNAc as a source of carbon and nitrogen, and the pathways for its catabolism are often linked to virulence. nih.gov

GalNAc is a common component of the bacterial cell wall, particularly in the lipopolysaccharide (LPS) of Gram-negative bacteria. nih.gov The arrangement and presence of GalNAc residues on the bacterial surface can significantly influence the interaction between the bacterium and host cells. nih.gov For instance, research on Streptococcus suis, a zoonotic pathogen, has revealed that the catabolism pathway for GalNAc is directly linked to its pathogenicity. nih.gov Inactivation of regulators within this pathway was shown to significantly attenuate the bacterium's virulence. nih.gov This suggests that the ability to process GalNAc is a key factor in the infection cycle. The alteration of surface carbohydrates containing GalNAc can interfere with the pathogen's ability to bind to host cells, a critical first step in establishing an infection. nih.gov

| Bacterial Species | Role of this compound (GalNAc) | Key Research Findings | Reference |

|---|---|---|---|

| Streptococcus suis | Catabolism pathway linked to virulence | The D-galactosamine (GalN)/N-acetyl-D-galactosamine (GalNAc) catabolism pathway is linked to bacterial infectivity. Inactivation of the AgaR2 regulator in this pathway significantly reduces the bacterium's pathogenicity. | nih.gov |

| Proteobacteria (general) | Component of Lipopolysaccharide (LPS) | GalNAc is a common constituent of the cell wall and is found in the lipopolysaccharides of various bacteria. | nih.govnih.gov |

| Escherichia coli | Nutrient Source and Catabolism | Can utilize GalNAc as a carbon and nitrogen source. The catabolic pathway involves transport, phosphorylation, deacetylation, and deamination of the sugar. | nih.gov |

Fungal Pathogen Interactions

In fungal pathogens, this compound is a key component of a secreted exopolysaccharide called galactosaminogalactan (GAG). nih.govdartmouth.edu This molecule is a major virulence factor for several species, most notably Aspergillus fumigatus, the primary cause of invasive aspergillosis in immunocompromised individuals. nih.govnih.gov

The GAG polymer, composed of galactose and N-acetyl-galactosamine, plays multiple roles in pathogenesis. nih.gov It functions as an adhesin, mediating the attachment of fungal hyphae to host cells and abiotic surfaces, which is a critical step for colonization and the formation of biofilms. nih.govnih.gov Biofilms are structured communities of microbes encased in a self-produced matrix that protects them from the host immune system and antifungal treatments. nih.gov

Furthermore, GAG is pivotal for immune evasion. nih.gov It forms a protective layer on the surface of hyphae, masking underlying β-1,3-glucans, which are potent triggers of the host immune response via the dectin-1 receptor. nih.gov By concealing these structures, GAG helps the fungus avoid recognition and subsequent attack by host immune cells. nih.gov Research has also demonstrated that GAG enhances the fungus's resistance to neutrophil extracellular traps (NETs), a defense mechanism used by neutrophils to capture and kill pathogens. nih.govdartmouth.edu

Crucially, the virulence of Aspergillus species appears to correlate with the this compound content of their GAG. Species that are less pathogenic have been found to produce GAG with a lower GalNAc content. nih.govdartmouth.edu Artificially increasing the GalNAc content in the GAG of a minimally pathogenic species, A. nidulans, was shown to enhance its adherence and virulence to levels comparable to that of the highly pathogenic A. fumigatus. nih.gov

| Fungal Species | GalNAc-Containing Molecule | Role in Pathogenesis | Key Research Findings | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | Galactosaminogalactan (GAG) | Adherence, Biofilm Formation, Immune Evasion | GAG is required for full virulence. It mediates adherence to host cells and protects the fungus by masking β-1,3-glucans and conferring resistance to neutrophil extracellular traps (NETs). | nih.govdartmouth.edunih.gov |

| Aspergillus nidulans | Galactosaminogalactan (GAG) | Virulence Factor | Naturally produces GAG with lower GalNAc content, correlating with lower pathogenicity. Increasing the GalNAc content enhances virulence. | nih.govdartmouth.edu |

Research Methodologies and Analytical Techniques

Detection and Quantification of N-Acetyl-D-Galactosamine and its Glycoconjugates

The detection and quantification of this compound (GalNAc) and its associated glycoconjugates are crucial for understanding their roles in various biological processes. A variety of methodologies, ranging from enzymatic assays to advanced spectrometric techniques, are employed for this purpose.

Enzymatic assays are fundamental in determining the activity of enzymes that process GalNAc-containing molecules. The activity of β-N-Acetylgalactosaminidase, an enzyme that cleaves terminal β-linked this compound residues, can be measured using spectrophotometric methods. wikipedia.org A common approach involves the use of a synthetic substrate, such as p-nitrophenyl-N-acetyl-β-D-galactosaminide. The enzyme cleaves this substrate, releasing p-nitrophenol, which can be quantified by measuring its absorbance at a specific wavelength. This allows for the determination of the enzyme's activity in a given sample.

Similarly, assays for alpha-N-acetylgalactosaminidase, which cleaves α-linked N-acetylgalactosaminyl units, also utilize spectrophotometric principles. creative-enzymes.com These assays are vital for studying the metabolism of glycoconjugates and have been developed for various biological samples. creative-enzymes.comuni.lu

A related enzyme, N-acetyl-β-D-glucosaminidase, is often assayed using similar principles, and methods have been developed to improve accuracy by separating the enzyme from inhibitors in biological fluids like urine. nih.gov The within-run coefficient of variation for such assays can be as low as 3.7%, with between-run variation around 6.8%, demonstrating good precision. nih.gov

Chromatographic techniques are powerful tools for the separation, identification, and quantification of GalNAc. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for the simultaneous determination of N-acetylglucosamine (GlcNAc) and GalNAc in various samples, including dairy products. nih.govresearchgate.netkab.ac.ug This method offers good sensitivity and accuracy. nih.gov

Sample preparation for HPLC-ELSD analysis often involves protein precipitation with acetonitrile. nih.gov The separation is typically achieved using a carbohydrate column. nih.govkab.ac.ug

| Parameter | N-acetylglucosamine (GlcNAc) | N-acetylgalactosamine (GalNAc) |

| Limit of Detection (LOD) | 2.097 mg/L | 3.247 mg/L |

| Limit of Quantification (LOQ) | 6.043 mg/L | 9.125 mg/L |

| Accuracy Range | 96.4% to 105.7% | 97.1% to 104.1% |

| Method Precision | <1.7% | <2.2% |

| Mean Recovery | 95.1% to 105.5% | 99.5% to 105.9% |

| Data sourced from a study on the simultaneous determination of GlcNAc and GalNAc in dairy foods using HPLC-ELSD. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) coupled with ELSD offers enhanced resolution and sensitivity compared to conventional HPLC. Liquid Chromatography-Mass Spectrometry (LC-MS) provides high specificity and sensitivity, enabling the identification and quantification of GalNAc and its derivatives even in complex biological matrices.

Spectroscopic methods provide valuable information about the structure and concentration of GalNAc.

UV Spectroscopy : Ultraviolet (UV) spectroscopy can be used for the determination of GalNAc. The N-acetyl group in GalNAc exhibits UV absorbance, which can be utilized for quantification. researchgate.net The UV absorption spectra of GalNAc show a broad band around 190 nm. acs.org

Raman Spectroscopy : Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a molecular fingerprint of GalNAc. nih.gov Studies using Ultraviolet Resonance Raman (UVRR) spectroscopy have investigated the electronic transitions of GalNAc. acs.org Key Raman bands for GalNAc include those corresponding to C-O-C and C-C-C stretching modes, as well as amide I and amide III modes. acs.org

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1060 | C-O-C stretching |

| ~1090 | C-C-C stretching |

| ~1327 | Amide III |

| ~1382 | Amide III |

| ~1635 | Amide I, OH bending, H-O-H bending |

| Assignments based on non-resonance Raman spectra of N-acetylamino saccharides. acs.org |

Near-Infrared (NIR) Spectroscopy : While less specific than mid-infrared or Raman spectroscopy, NIR spectroscopy can be a rapid and non-destructive method for the analysis of samples containing GalNAc.

Immunological and lectin-based assays leverage the specific recognition of GalNAc or GalNAc-containing structures.

Galactose Oxidase-Schiff Reaction : This histochemical method can identify terminal galactose and this compound residues. The enzyme galactose oxidase oxidizes the C6 hydroxyl group of these sugars, and the resulting aldehydes are then detected by Schiff's reagent, producing a colored product. This reaction has been used to identify the tumor marker D-galactose-beta-[1->3]-N-acetyl-D-galactosamine (Gal-GalNAc) in various adenocarcinomas. nih.govnih.gov

Immunohistochemistry (IHC) : IHC utilizes antibodies to detect specific antigens in tissue sections. While direct antibodies to GalNAc are not typically used, IHC is employed to detect enzymes involved in GalNAc metabolism, such as UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). biosyn.comnih.gov For example, a specific monoclonal antibody has been used to assess the expression profile of ppGalNAc-T6 in breast cancer tissues. biosyn.comnih.gov IHC can also be used to localize glycoconjugates containing terminal GalNAc residues. rupress.org

Lectin-Based Assays : Lectins are proteins that bind specifically to carbohydrates. Several lectins exhibit specific binding to this compound. glycomatrix.comresearchgate.net These lectins can be used in various assay formats, such as enzyme-linked immunosorbent assays (ELISA) and lectin microarrays, to detect and quantify GalNAc-containing glycoconjugates. nih.gov For instance, Helix aspersa agglutinin (HAA) is a lectin that specifically recognizes N-acetyl galactosamine residues and has been used in assays to detect galactose-deficient IgA1. nih.gov

Glycoproteomics aims to identify and characterize glycoproteins on a large scale. These approaches are instrumental in discovering biomarkers, including those related to aberrant glycosylation involving GalNAc. Mass spectrometry-based techniques are central to glycoproteomics, allowing for the identification of glycoproteins, the characterization of their glycan structures, and the determination of glycosylation sites. Changes in the levels of specific glycoproteins or alterations in their GalNAc-containing glycan structures can be associated with disease states, making them potential biomarkers.

In Vitro and In Vivo Model Systems for Glycobiology Research

In Vitro Models : Cell culture systems are invaluable for studying the role of GalNAc in cellular processes. For example, human breast cancer cell lines such as MCF-7 and T47D have been used to confirm the expression of ppGalNAc-T6, an enzyme that transfers GalNAc to polypeptides. nih.gov These cell lines provide a controlled environment to investigate the function of specific glycosyltransferases and the effects of altered glycosylation on cell behavior.

In Vivo Models : Animal models are essential for studying the physiological and pathological roles of GalNAc-containing glycoconjugates in a whole organism. For instance, rat models have been used to demonstrate the utility of urinary N-acetyl-beta-D-glucosaminidase activity as a biomarker for detecting nephrotoxicity. nih.gov These models allow for the investigation of disease mechanisms and the evaluation of potential therapeutic interventions related to glycobiology.

Computational and Structural Biology Approaches

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its biological functions, particularly its role in molecular recognition processes. nih.gov Computational and structural biology techniques have been pivotal in elucidating the conformational landscape of GalNAc.

Computational modeling has been employed to explore the vast conformational space of GalNAc, which arises from the flexibility of its four hydroxyl groups and the N-acetyl moiety. nih.govacs.org A thorough conformational search using a combination of fast molecular mechanics methods, such as the Merk molecular force field (MMFFs), has been performed. acs.orguva.es This search identified numerous possible structures within a defined energy window, which were then optimized using higher levels of theory. acs.org

These computational predictions have been validated and refined by experimental techniques such as broadband Fourier transform microwave spectroscopy coupled with a laser ablation vaporization system. nih.govacs.org This method allows for the study of GalNAc in the gas phase, free from intermolecular interactions, providing a clear view of its intrinsic conformational preferences. nih.govuva.es Through this approach, two different conformers of GalNAc have been conclusively characterized. nih.govacs.org

A comprehensive analysis of the intramolecular interactions that stabilize these conformers has revealed the presence of hydrogen bond networks. acs.orguva.es For instance, an O(3)–H(3)···O(4)–H(4) interaction locks the relative disposition of the hydroxyl groups. Additionally, an electrostatic interaction occurs between the amino group and the anomeric hydroxyl group. acs.org The primary difference between the two observed conformers lies in the orientation of the hydroxymethyl group, which acts as a hydrogen bond donor in both structures. acs.orguva.es

The table below summarizes the key aspects of the conformational analysis of this compound.

| Technique | Approach | Key Findings |

| Computational Modeling | Molecular mechanics (MMFFs), Monte Carlo-based search | Identification of 55 different potential conformers within a 30 kJ·mol–1 energy window. acs.org |

| Microwave Spectroscopy | Broadband Fourier transform microwave spectroscopy with laser ablation | Conclusive characterization of two distinct conformers in the gas phase. nih.govacs.org |

| Intramolecular Interaction Analysis | Noncovalent interactions (NCI) analysis | Identification of key intramolecular hydrogen bond networks (e.g., O(3)–H(3)···O(4)–H(4)) that stabilize the conformers. acs.org |

Comparative genomics is a powerful approach for understanding the metabolic pathways and regulatory networks associated with this compound across different organisms. By comparing the genomes of various species, researchers can identify conserved genes and regulatory elements, thereby reconstructing metabolic pathways and predicting gene functions.

A comparative genomics approach has been successfully used to reconstruct the this compound (GalNAc) and galactosamine (GalN) utilization pathways in Proteobacteria. nih.govnih.gov This analysis has led to the identification of multiple novel genes with specific functional roles in these pathways. While the downstream catabolic enzymes in the pathway were found to be largely conserved, significant variations were observed in the amino sugar transport, phosphorylation, and deacetylation steps. nih.govnih.gov

This in silico reconstruction has been complemented by experimental validation. For example, the predicted functions of several enzymes from Shewanella sp. ANA-3, including the GalNAc kinase (AgaK), a novel variant of GalNAc-6-phosphate deacetylase (AgaA(II)), and the GalN-6-phosphate deaminase (AgaS), were confirmed through in vitro enzymatic assays. nih.govnih.gov

Furthermore, the transcriptional regulation of these pathways has been elucidated through the reconstruction of regulons. In most proteobacterial genomes that encode GalNAc pathways, these genes are controlled by AgaR repressors. nih.govnih.gov Bioinformatic analysis has identified candidate AgaR-binding motifs with a consensus sequence of CTTTC, which are found in multiple copies in the regulatory regions of the aga genes. nih.gov

This integrated approach of comparative genomics and regulon reconstruction provides a comprehensive understanding of the common and distinct features of GalNAc/GalN catabolism and its regulation in diverse bacteria. nih.gov

The table below highlights key findings from the comparative genomics and regulon reconstruction of GalNAc metabolic pathways.

| Organism Group | Reconstructed Pathway | Key Genes and Regulons Identified |

| Proteobacteria | This compound (GalNAc) and galactosamine (GalN) utilization pathways | Novel genes for amino sugar transport, phosphorylation, and deacetylation. Regulons controlled by AgaR repressors with a consensus binding motif (CTTTC). nih.govnih.gov |

| Shewanella sp. ANA-3 | This compound utilization pathway | Experimentally validated enzymes: GalNAc kinase (AgaK), GalNAc-6-phosphate deacetylase (AgaA(II)), and GalN-6-phosphate deaminase (AgaS). nih.govnih.gov |

| Escherichia coli | This compound utilization pathway | Confirmation that AgaS, not AgaI, functions as the main GalN-6-P deaminase. nih.govnih.gov |

Therapeutic and Biotechnological Applications of N Acetyl D Galactosamine

Targeted Drug Delivery Systems

The conjugation of therapeutic molecules to GalNAc facilitates their precise delivery to specific cells, primarily hepatocytes in the liver, thereby enhancing efficacy and reducing off-target effects.

The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly and abundantly expressed on the surface of hepatocytes, with approximately 500,000 copies per cell. nih.govresearchgate.net This receptor's primary function is to recognize, bind, and clear circulating glycoproteins that have terminal galactose or N-acetylgalactosamine residues exposed after the removal of sialic acid. wikipedia.org The high density and specificity of ASGPR on liver cells make it an ideal target for hepatic drug delivery. umd.edunih.gov

The interaction between GalNAc and ASGPR is characterized by high affinity, which facilitates rapid internalization of GalNAc-conjugated molecules via clathrin-mediated endocytosis. nih.govahajournals.org The affinity of this binding is influenced by the number and spatial arrangement of the GalNAc residues; multivalent presentations, such as triantennary GalNAc clusters, exhibit significantly higher affinity than single GalNAc molecules. ahajournals.orgoup.comoup.com This multivalent interaction ensures efficient and selective uptake into hepatocytes, making GalNAc an ideal homing device for liver-targeted therapies. umd.eduahajournals.org Once internalized, the cargo is released from the receptor within the endosome, and the ASGPR is recycled back to the cell surface. ahajournals.org This efficient targeting mechanism has become a breakthrough approach in the therapeutic field. nih.gov